molecular formula C11H20F2 B3088728 1,1-Difluoro-4-n-pentyl-cyclohexane CAS No. 1186195-44-7

1,1-Difluoro-4-n-pentyl-cyclohexane

Cat. No.: B3088728
CAS No.: 1186195-44-7
M. Wt: 190.27 g/mol
InChI Key: AKBCNUYALVQUGW-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Cycloalkane Systems for Materials Science Applications

The introduction of fluorine atoms into a cycloalkane framework, such as cyclohexane (B81311), profoundly alters the molecule's physicochemical properties. Fluorine's high electronegativity creates strong, polarized carbon-fluorine (C-F) bonds. bldpharm.com This has several key consequences for materials science:

Polarity and Dielectric Properties: The C-F bond possesses a significant dipole moment. The strategic placement of one or more fluorine atoms can impart substantial polarity to an otherwise nonpolar aliphatic ring. google.com This is particularly relevant in the design of materials with specific dielectric properties, such as liquid crystals, where dielectric anisotropy is a crucial parameter for performance in display devices. chemicalbook.com

Intermolecular Interactions: The polarized nature of fluorinated cyclohexanes influences their intermolecular interactions. The creation of electrostatically distinct faces on the cyclohexane ring—an electronegative "fluorine face" and an electropositive "hydrogen face"—can direct molecular assembly and packing in the solid state. google.comepo.org This "Janus" character is a sophisticated strategy for designing self-assembling systems and functional organic materials. bldpharm.com

Metabolic and Chemical Stability: The strength of the C-F bond enhances the thermal and chemical stability of the molecule. bldpharm.com This robustness is a desirable trait for materials used in demanding applications where longevity and resistance to degradation are required.

Solubility and Hydrophobicity: Fluorination generally increases a molecule's hydrophobicity. This property can be tuned by the degree and pattern of fluorination, allowing for the design of materials with specific surface properties or solubility profiles.

Overview of Cyclohexane Scaffolds in Advanced Chemical Synthesis

The cyclohexane ring is a fundamental scaffold in organic chemistry for several reasons that make it attractive for advanced synthesis:

Conformational Rigidity: Cyclohexane predominantly adopts a stable chair conformation. libretexts.org This provides a relatively rigid, three-dimensional structure, which is advantageous for controlling the spatial orientation of substituents. This predictability is crucial when designing molecules where the precise arrangement of functional groups determines the ultimate material properties. fiveable.me

Non-Aromatic Core: As a saturated aliphatic ring, cyclohexane provides a non-planar and non-aromatic core. This makes it a valuable alternative to benzene (B151609) rings in molecular design, for instance, in liquid crystal research, where saturated rings can help lower viscosity and tune optical anisotropy. google.com

Synthetic Accessibility: A vast array of synthetic methods exists for the functionalization and manipulation of the cyclohexane ring, allowing for the creation of a diverse range of derivatives. epo.org

Research Landscape of 1,1-Difluorinated Cyclic Compounds

The geminal difluoro (CF2) group is a particularly interesting motif in fluorine chemistry. The placement of two fluorine atoms on the same carbon atom creates a unique electronic and steric environment. Research into 1,1-difluorinated cyclic compounds, including cyclohexanes, has gained significant traction.

The synthesis of these compounds often involves the deoxofluorination of a corresponding cyclic ketone. epo.org For instance, 4-substituted cyclohexanones can be converted to 1,1-difluoro-4-substituted cyclohexanes. This synthetic route makes a wide range of such compounds accessible for study.

A key feature of the 1,1-difluoro group on a cyclohexane ring is its influence on the ring's axial and equatorial positions and the resulting molecular dipole moment. This has been extensively explored in the context of creating facially polarized rings, where multiple fluorine atoms are oriented on one side of the ring, leading to exceptionally high molecular dipoles. google.com While a single 1,1-difluoro group does not create the same extreme effect as polyfluorination, it still imparts significant polarity, making these compounds valuable building blocks for materials like liquid crystals. fiveable.me Research has also extended to other fluorinated cyclic systems, such as difluorocyclopropanes and bicyclic compounds, for applications in medicinal chemistry and materials science. mdpi.comyoutube.com

Scope and Objectives of Research on 1,1-Difluoro-4-n-pentyl-cyclohexane

Research on this compound is primarily driven by its potential as a component in advanced materials, most notably liquid crystal mixtures. The specific combination of its structural features defines the objectives of its study:

1,1-Difluoro Group: This group introduces a dipole moment perpendicular to the long axis of the molecule, which is expected to confer a negative dielectric anisotropy (Δε < 0). Materials with negative Δε are essential for display technologies that use vertical alignment (VA) mode.

Cyclohexane Ring: This provides a stable, non-aromatic core that contributes to low viscosity, which is critical for achieving fast switching times in liquid crystal displays. epo.org

n-Pentyl Chain: This flexible alkyl chain enhances solubility in liquid crystal host mixtures and influences key physical properties such as melting point and clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase). The length of the alkyl chain is a critical parameter for tuning the mesophase range of the final mixture.

Therefore, the primary research objective is to synthesize and characterize this compound to determine its physical properties, including its dielectric and optical anisotropy, viscosity, and mesophase behavior, to evaluate its suitability as a component for high-performance liquid crystal displays.

Research Findings and Data

While comprehensive, publicly accessible research data specifically for this compound is limited, its fundamental properties can be defined. Furthermore, data from closely related compounds and homologous series provide valuable insights into its expected behavior.

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyThis compound4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane
CAS Number [Not available]1186195-06-1
Molecular Formula C₁₁H₂₀F₂C₁₁H₂₀F₂
Molecular Weight 190.27 g/mol 190.27 g/mol
Boiling Point Not availableNot available
Melting Point Not availableNot available

Note: 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane is an isomer of the target compound. Data for n-pentyl derivative is inferred from its structure.

The primary application for this class of compounds is in liquid crystal mixtures. Patents reveal that 4-alkyl-4',4'-difluorobicyclohexyl derivatives are synthesized for their advantageous properties, such as low viscosity and high stability. google.com The table below illustrates the effect of fluorination on the properties of a cyclohexane ring within a liquid crystal context, using data for representative compounds.

Table 2: Illustrative Properties of Related Fluorinated Cyclohexane Derivatives in Liquid Crystal Research

Compound ClassTypical Dielectric Anisotropy (Δε)Typical Birefringence (Δn)Key Feature
Alkyl-cyclohexanesSlightly PositiveLowLow viscosity, stable core
4-Alkyl-1,1-difluorocyclohexanesNegativeLowNegative Δε for VA-LCDs, low viscosity fiveable.me
All-cis-polyfluorinated cyclohexanesStrongly Positive/Negative (depending on structure)ModerateHigh polarity, "Janus" face interactions bldpharm.comgoogle.com

This comparative data highlights the critical role of the 1,1-difluoro substitution in inducing the negative dielectric anisotropy required for specific display applications, while the cyclohexane core helps maintain low viscosity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-4-pentylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2/c1-2-3-4-5-10-6-8-11(12,13)9-7-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBCNUYALVQUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301909
Record name 1,1-Difluoro-4-pentylcyclohexane
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Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-44-7
Record name 1,1-Difluoro-4-pentylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-4-pentylcyclohexane
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URL https://comptox.epa.gov/dashboard/DTXSID901301909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Approaches to gem-Difluorination of Cyclohexane (B81311) Rings

The introduction of a gem-difluoro (CF₂) unit onto a cyclohexane ring is a critical transformation in the synthesis of the target molecule. This functional group can significantly alter the physicochemical properties of the parent molecule, including lipophilicity, metabolic stability, and conformational preference. nih.govnih.gov The most common and direct precursor for a 1,1-difluorocyclohexane (B1205268) moiety is the corresponding cyclohexanone (B45756). The conversion of the ketone's carbonyl group to a CF₂ group can be achieved through several fluorination techniques.

Nucleophilic fluorination is a widely employed method for the deoxofluorination of ketones. researchgate.net These reactions utilize reagents that deliver a nucleophilic fluoride (B91410) equivalent to the carbonyl carbon. Among the most common reagents for this transformation are dialkylaminosulfur trifluorides.

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are highly effective for converting ketones into gem-difluorides. commonorganicchemistry.comsigmaaldrich.com The reaction mechanism involves the initial activation of the carbonyl oxygen by the sulfur reagent, followed by the nucleophilic attack of fluoride ions. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) under mild conditions, often ranging from 0 °C to room temperature. commonorganicchemistry.com While effective, DAST can be thermally unstable and requires careful handling. commonorganicchemistry.com

Table 1: Comparison of Common Nucleophilic Deoxofluorinating Reagents for Ketones

Reagent Typical Conditions Advantages Disadvantages
DAST (Diethylaminosulfur trifluoride) DCM, 0 °C to RT Widely used, effective for sensitive substrates researchgate.net Thermally unstable (>90 °C) commonorganicchemistry.com
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) DCM, RT More thermally stable than DAST, similar or better reactivity commonorganicchemistry.com
Morph-DAST DCM, RT Often used for preparing α,α-difluoroacetates researchgate.net

This table presents a summary of common nucleophilic fluorinating agents used for the conversion of ketones to gem-difluoro compounds.

An alternative strategy involves the use of electrophilic fluorinating agents, which act as a source of "F⁺". wikipedia.org This approach requires the conversion of the ketone into a nucleophilic form, such as an enolate or a silyl (B83357) enol ether. The subsequent reaction with an electrophilic fluorine source introduces the fluorine atom. To achieve gem-difluorination, the process must be performed twice.

Common electrophilic N-F reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgalfa-chemistry.com These reagents are generally more stable and safer to handle than elemental fluorine. The reaction conditions are typically mild, and these reagents are soluble in various organic solvents. alfa-chemistry.com The choice of reagent can be tailored based on the specific substrate and desired reactivity. alfa-chemistry.com

Table 2: Examples of Electrophilic Fluorinating Agents

This table highlights common electrophilic fluorinating agents capable of delivering an electrophilic fluorine atom.

Regioselective Introduction of the n-Pentyl Moiety on the Cyclohexane Ring

Achieving the correct substitution pattern on the cyclohexane ring is paramount. For the target molecule, the n-pentyl group must be placed at the C4 position. There are two primary and effective strategies to synthesize the key intermediate, 4-n-pentyl-cyclohexanone.

One robust method involves the catalytic hydrogenation of 4-n-pentylphenol. The phenol (B47542) is first reduced to 4-n-pentyl-cyclohexanol using a catalyst such as Raney nickel or a transition metal on a support (e.g., Palladium/Carbon) under hydrogen pressure. google.com The resulting cyclohexanol (B46403) derivative is then oxidized to the desired 4-n-pentyl-cyclohexanone. google.com This oxidation can be accomplished using various modern oxidizing agents or oxygen gas in the presence of a catalyst system, offering a green and efficient route. google.com

A second common approach is the Grignard reaction. ontosight.aiprepchem.com This involves reacting cyclohexanone with pentylmagnesium bromide, a Grignard reagent prepared from 1-bromopentane (B41390) and magnesium. The nucleophilic addition of the pentyl group to the carbonyl carbon of cyclohexanone, followed by an acidic workup, yields 1-pentylcyclohexanol. Subsequent oxidation of this tertiary alcohol is not feasible to produce the desired ketone. Therefore, a more strategic approach starts with 4-substituted cyclohexanone precursors where the substituent can be modified or is already the desired pentyl group. For instance, the reaction of 4-(trans-4-pentylcyclohexyl)cyclohexanone (B1312689) with a Grignard reagent has been documented for creating more complex structures. prepchem.com A more direct synthesis involves the reaction of cyclohexanone with pentylmagnesium bromide followed by oxidation, though this would lead to 1-pentylcyclohexanol which cannot be directly oxidized to 4-pentylcyclohexanone. A more viable Grignard-based route would involve a different starting material, or a multi-step process involving protection/deprotection and rearrangement, making the hydrogenation route from 4-n-pentylphenol generally more straightforward for this specific target.

Synthesis of 1,1-Difluoro-4-n-pentyl-cyclohexane

The synthesis of the title compound is accomplished through a well-defined multistep pathway that combines the methodologies described above.

A logical and commonly employed synthetic route to this compound begins with a commercially available substituted phenol. The sequence is as follows:

Hydrogenation: The aromatic ring of 4-n-pentylphenol is reduced to form 4-n-pentyl-cyclohexanol. This is typically achieved using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere. google.com

Oxidation: The secondary alcohol, 4-n-pentyl-cyclohexanol, is then oxidized to the corresponding ketone, 4-n-pentyl-cyclohexanone. A variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions can be used. Environmentally benign methods using oxygen as the terminal oxidant are also employed in industrial settings. google.comchemicalbook.com

Geminal Difluorination: The final step is the conversion of the carbonyl group of 4-n-pentyl-cyclohexanone into the 1,1-difluoro group. This is most effectively carried out using a nucleophilic deoxofluorinating agent such as DAST or Deoxo-Fluor in an inert solvent. researchgate.netcommonorganicchemistry.com This reaction directly yields the target compound, this compound.

Table 3: Illustrative Multistep Synthesis Pathway

Step Starting Material Reagents/Conditions Product
1 4-n-Pentylphenol H₂, Raney Ni or Pd/C 4-n-Pentyl-cyclohexanol
2 4-n-Pentyl-cyclohexanol PCC or O₂/Catalyst 4-n-Pentyl-cyclohexanone
3 4-n-Pentyl-cyclohexanone DAST or Deoxo-Fluor This compound

This table outlines a common synthetic sequence for the preparation of this compound.

One-Pot Reaction Schemes

While a direct, multi-step one-pot reaction scheme for the synthesis of this compound from simple precursors is not extensively documented in the literature, the key transformation—the conversion of a ketone to a gem-difluoride—is often carried out in a single step, which can be considered a one-pot process. The most common and effective method for the synthesis of this compound involves the geminal difluorination of the corresponding ketone, 4-n-pentylcyclohexanone. ontosight.ai

This transformation is typically achieved using specialized fluorinating agents. The general reaction is as follows:

Scheme 1: General Synthesis of this compound Reaction scheme for the synthesis of this compound from 4-n-pentylcyclohexanone.

The synthesis of the precursor, 4-pentylcyclohexanone, can be accomplished through methods such as the reaction of cyclohexanone with pentylmagnesium bromide (a Grignard reagent) followed by oxidation. ontosight.ai

Commonly employed fluorinating agents for this type of conversion include:

Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for the conversion of ketones to gem-difluorides. sigmaaldrich.com It is known for its versatility and effectiveness under relatively mild conditions. However, DAST is thermally unstable and requires careful handling. wikipedia.org

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Deoxo-Fluor® is a more thermally stable alternative to DAST, making it a safer option for laboratory and larger-scale synthesis. orgsyn.orgcommonorganicchemistry.com It effectively converts ketones to their corresponding gem-difluorides. orgsyn.org

The reaction is typically carried out by treating the 4-n-pentylcyclohexanone with an excess of the fluorinating agent, often in an inert solvent. The reaction progress can be monitored by techniques like gas chromatography-mass spectrometry (GC-MS). After the reaction is complete, the product is isolated and purified, usually by distillation or chromatography.

Synthesis of Related Fluorinated Cyclohexane Analogues

The synthetic strategies for this compound can be adapted to produce a variety of related fluorinated cyclohexane analogs with different alkyl chains, modified fluorination patterns, and specific stereochemistry.

Derivatives with Varying Alkyl Chain Lengths (e.g., n-propyl)

The synthesis of 1,1-difluoro-4-n-alkyl-cyclohexanes with different alkyl chain lengths follows a similar pathway to the pentyl derivative. The key is the availability of the corresponding 4-n-alkylcyclohexanone precursor. For example, the synthesis of 1,1-difluoro-4-n-propyl-cyclohexane starts from 4-n-propylcyclohexanone.

The synthesis of the precursor, trans-4-n-propylcyclohexanecarboxylic acid, has been documented, which can then be converted to the corresponding ketone. fishersci.ca The subsequent fluorination with reagents like DAST or Deoxo-Fluor® yields the desired 1,1-difluoro-4-n-propyl-cyclohexane.

PrecursorProductFluorinating Agent
4-n-Propylcyclohexanone1,1-Difluoro-4-n-propyl-cyclohexaneDAST or Deoxo-Fluor®
4-n-PentylcyclohexanoneThis compoundDAST or Deoxo-Fluor®
4-n-Hexylcyclohexanone1,1-Difluoro-4-n-hexyl-cyclohexaneDAST or Deoxo-Fluor®
This table is generated based on established synthetic routes for similar compounds.

Derivatives with Modified Fluorination Patterns (e.g., 4,4-difluoro)

The synthesis of cyclohexane derivatives with different fluorination patterns, such as 4,4-difluorocyclohexanes, requires a different synthetic approach. Instead of starting with a 4-alkylcyclohexanone, the synthesis often begins with a precursor that already contains the difluorinated cyclohexane ring.

For instance, the synthesis of certain 4,4-difluorocyclohexane derivatives has been reported for their use in liquid crystal mixtures. These syntheses often involve multi-step sequences to build the desired molecular architecture around the pre-formed 4,4-difluorocyclohexane core. One patented method describes the preparation of various 4,4-difluorocyclohexane derivatives starting from precursors that can be elaborated into liquid crystalline structures. A general route to 4,4'-difluorobenzophenone, a related structure, involves the reaction of fluorobenzene (B45895) with formaldehyde (B43269) followed by oxidation. google.com The synthesis of DL-4,4-difluoroglutamic acid involved a nitroaldol reaction with a difluorinated aldehyde as a key step. nih.gov

Stereoselective Synthesis Approaches for Cyclohexane Derivatives

Controlling the stereochemistry of substituents on the cyclohexane ring is crucial, especially for applications in liquid crystals and pharmaceuticals. Several stereoselective synthesis approaches for cyclohexane derivatives have been developed.

For the synthesis of trans-1,4-disubstituted cyclohexanes, one common strategy is the hydrogenation of a corresponding p-disubstituted benzene (B151609) derivative. For example, trans-4-n-propylcyclohexanecarboxylic acid can be prepared by the hydrogenation of p-n-propylbenzoic acid. prepchem.com The stereochemistry is often controlled by the choice of catalyst and reaction conditions.

Another approach involves the stereoselective reduction of a cyclohexanone precursor. The reduction of a 4-substituted cyclohexanone can lead to both cis and trans isomers of the corresponding cyclohexanol. These isomers can then be separated and used in subsequent reactions to produce stereochemically pure products.

Furthermore, more complex, multi-step stereoselective syntheses have been developed for highly substituted cyclohexanes. These methods often employ cascade or domino reactions initiated by a chiral catalyst to control the formation of multiple stereocenters in a single synthetic operation. figshare.com For example, a rhodium-carbene initiated domino sequence has been used for the stereoselective synthesis of cyclohexanes with four stereocenters. figshare.com While not directly applied to this compound, these advanced methods highlight the potential for precise stereochemical control in the synthesis of complex cyclohexane derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 1,1-Difluoro-4-n-pentyl-cyclohexane, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, is essential for an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous protons in the cyclohexane (B81311) ring and the n-pentyl chain, as well as the couplings to the fluorine atoms. Based on data from structurally similar compounds like 4-methyl-1,1-difluorocyclohexane and 4-t-butyl-1,1-difluorocyclohexane, the proton chemical shifts can be predicted with reasonable accuracy. modgraph.co.uk

The protons on the cyclohexane ring will be the most affected by the fluorine atoms. The axial and equatorial protons at the C2 and C6 positions are expected to show significant chemical shift differences and complex splitting patterns due to both geminal H-H coupling and vicinal H-F coupling. The axial protons are typically shifted upfield compared to the equatorial protons. modgraph.co.uk The protons of the n-pentyl group will exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Cyclohexane H-2ax, H-6ax~1.7-1.9ddd²JHH ≈ -13, ³JHH(ax,ax) ≈ 13, ³JHF(ax,ax) ≈ 23
Cyclohexane H-2eq, H-6eq~2.0-2.2ddd²JHH ≈ -13, ³JHH(eq,ax) ≈ 4, ³JHF(eq,eq) ≈ 4
Cyclohexane H-3ax, H-5ax~1.2-1.4m-
Cyclohexane H-3eq, H-5eq~1.8-2.0m-
Cyclohexane H-4ax~1.3-1.5m-
Pentyl -CH₂- (alpha)~1.2-1.4m-
Pentyl -(CH₂)₃-~1.2-1.3m-
Pentyl -CH₃ (omega)~0.8-0.9t³JHH ≈ 7

Note: Predicted values are based on data from analogous compounds and may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, the carbon attached to the two fluorine atoms (C1) will be significantly affected, appearing as a triplet due to ¹JCF coupling. The chemical shifts of the other cyclohexane carbons will also be influenced by the fluorine atoms and the n-pentyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Cyclohexane C1~120-125 (triplet)
Cyclohexane C2, C6~30-35
Cyclohexane C3, C5~20-25
Cyclohexane C4~35-40
Pentyl -CH₂- (alpha)~30-35
Pentyl -CH₂-~25-30
Pentyl -CH₂-~20-25
Pentyl -CH₂-~20-25
Pentyl -CH₃ (omega)~14

Note: Predicted values are based on data from analogous compounds and general substituent effects.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. iastate.eduubc.ca In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift will be characteristic of a geminal difluoroalkane. In the proton-coupled spectrum, this signal will be split into a complex multiplet due to couplings with the neighboring protons on the cyclohexane ring, particularly the axial and equatorial protons at C2 and C6. The axial fluorine typically resonates at a higher field than the equatorial fluorine in conformationally locked systems. modgraph.co.uk

Advanced NMR Techniques for Structural Confirmation and Dynamics

Due to the complexity of the ¹H NMR spectrum, advanced 2D NMR techniques are invaluable for complete structural assignment. modgraph.co.uk

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment would be used to establish ¹H-¹H coupling networks, helping to trace the connectivity of the protons within the cyclohexane ring and the n-pentyl chain.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom based on the signals of its attached protons.

J-Resolved Spectroscopy: This can be employed to separate chemical shifts and coupling constants onto different axes, simplifying the analysis of complex multiplets in the ¹H NMR spectrum. modgraph.co.uk

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-F bond vibrations.

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane ring and the n-pentyl chain.

C-F Stretching: The most characteristic feature will be strong absorption bands in the region of 1000-1200 cm⁻¹, which are indicative of C-F stretching vibrations. The exact position and number of these bands can be influenced by the geminal difluoro substitution pattern.

CH₂ Bending (Scissoring): A distinct absorption around 1465 cm⁻¹ is anticipated due to the scissoring vibration of the methylene (B1212753) groups in both the ring and the side chain.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H Stretch (sp³ CH, CH₂, CH₃)2850-3000Strong
CH₂ Bend (Scissoring)~1465Medium
C-F Stretch1000-1200Strong

Raman Spectroscopy for Molecular Vibrational Modes and Phase Behavior

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing a detailed fingerprint of the molecular structure. In the context of this compound, Raman spectroscopy can elucidate the characteristic vibrations of the difluorocyclohexane ring and the n-pentyl chain. The C-F bonds introduce distinct vibrational modes that are sensitive to the local chemical environment.

Studies on similar fluorinated cyclohexanes have demonstrated that Raman spectra can distinguish between different conformers and phases (solid, liquid). For instance, in a study of 1,1-difluoro-1-silacyclohexane, shifts in Raman bands were observed upon crystallization, indicating changes in the molecular environment, although only one stable chair conformer was present. nih.govresearchgate.net For cyclohexane itself, polarized Raman spectroscopy has been used to identify the symmetry of vibrational modes, which aids in assigning specific molecular motions to the observed spectral bands. ustc.edu.cn The chair conformation of cyclohexane (D3d symmetry) has specific Raman-active modes (a1g and eg) that can be identified and analyzed. ustc.edu.cn

The analysis of this compound would involve identifying the key Raman bands associated with the CF2 group, the cyclohexane ring, and the pentyl substituent.

Key Vibrational Modes for this compound:

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-H (Pentyl & Cyclohexane)Stretching2800-3000
CH₂Scissoring1400-1500
C-CStretching800-1200
CF₂Symmetric & Asymmetric Stretching1000-1200
Cyclohexane RingRing Breathing/Deformation700-900

Changes in the phase of the substance from liquid to solid would likely result in the sharpening of Raman bands and slight shifts in their positions, reflecting a more ordered crystalline structure. This is due to the restriction of molecular motion in the solid state, leading to a more defined vibrational environment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₁H₂₀F₂), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the loss of the pentyl group, the fluorine atoms, or fragmentation of the cyclohexane ring.

Predicted HRMS Fragmentation Data for C₁₁H₂₀F₂:

Ion Formula Description
[M]⁺C₁₁H₂₀F₂⁺Molecular Ion
[M - C₅H₁₁]⁺C₆H₉F₂⁺Loss of the n-pentyl group
[M - F]⁺C₁₁H₂₀F⁺Loss of a fluorine atom
[M - HF]⁺C₁₁H₁₉F⁺Loss of hydrogen fluoride (B91410)
[C₅H₁₁]⁺C₅H₁₁⁺Pentyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcog.comsemanticscholar.org It is extensively used to determine the purity of a sample and to identify its components. researchgate.net

In the analysis of this compound, a sample would be injected into the GC, where it is vaporized and passed through a column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

The resulting chromatogram will show a peak for each component, and the mass spectrum of each peak can be used to identify the compound. For a pure sample of this compound, a single major peak would be expected. The retention time of this peak is characteristic of the compound under the specific GC conditions. The presence of other peaks would indicate impurities, which could be identified by their mass spectra. GC-MS is also crucial for separating and identifying isomers if present in the sample. researchgate.netresearchgate.net

Conformational Analysis via Spectroscopic Techniques

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. utexas.edupressbooks.publibretexts.org The presence of substituents on the ring influences the equilibrium between different chair conformations.

Conformational Equilibria of the Cyclohexane Ring

The cyclohexane ring can undergo a "ring flip," where one chair conformation converts into another. pressbooks.pub In this process, axial substituents become equatorial, and equatorial substituents become axial. pressbooks.publibretexts.org For a substituted cyclohexane, the two chair conformations are often not equal in energy. pressbooks.pub The conformation that places the substituent in the more spacious equatorial position is generally more stable due to the avoidance of steric strain, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org

For this compound, the n-pentyl group at the C4 position will have a strong preference for the equatorial position to minimize steric hindrance.

Impact of the n-Pentyl Substituent on Conformational Dynamics

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. pharmaguideline.comlibretexts.org In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The conformational equilibrium between the two possible chair forms is governed by the steric and electronic nature of the substituents.

For this compound, two chair conformers are in equilibrium: one with the n-pentyl group in an axial orientation and the other with the n-pentyl group in an equatorial orientation. The gem-difluoro group at the C1 position does not have a conformational preference as one fluorine will always be axial and the other equatorial in any chair conformation. However, the presence of the electronegative fluorine atoms can influence the geometry and electronic environment of the ring.

The conformational preference of the n-pentyl group is primarily dictated by steric hindrance. When a substituent is in the axial position, it experiences unfavorable steric interactions with the two axial hydrogens on the same side of the ring (at C3 and C5). These are known as 1,3-diaxial interactions. pressbooks.pubnumberanalytics.com To alleviate this strain, the cyclohexane ring will preferentially adopt the conformation where the bulky substituent occupies the more spacious equatorial position. pressbooks.pub

The n-pentyl group, being a flexible alkyl chain, will strongly favor the equatorial position to minimize these destabilizing 1,3-diaxial interactions. While the n-pentyl group is not as sterically demanding as a tert-butyl group, which can effectively "lock" the conformation with the substituent in the equatorial position, it still exhibits a significant preference for the equatorial orientation. anokaramsey.edu The energetic penalty for placing an n-alkyl group in the axial position, known as the A-value, is a measure of this preference. For comparison, the A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is around 1.75 kcal/mol. The A-value for the n-pentyl group is expected to be of a similar magnitude, leading to a conformational equilibrium that heavily favors the equatorial conformer.

The flexibility of the n-pentyl chain itself adds another layer of complexity. The chain can adopt various conformations (anti and gauche rotamers) to minimize its own internal steric strain and its interactions with the cyclohexane ring. When in the equatorial position, the n-pentyl group can extend away from the ring, minimizing steric clash. In the less stable axial position, not only does the first methylene group experience 1,3-diaxial interactions, but the rest of the chain must also orient itself to avoid further steric hindrance, which can introduce additional gauche interactions within the alkyl chain.

The presence of the 1,1-difluoro group can have a subtle electronic effect on the cyclohexane ring, but the conformational dynamics are overwhelmingly governed by the steric demands of the n-pentyl substituent. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating these conformational preferences. For the closely related compound, 1,1-difluoro-4-n-propylcyclohexane, NMR spectroscopy confirms the presence and influence of the alkyl and difluoro moieties. It is expected that for this compound, low-temperature NMR studies would allow for the direct observation of both the major equatorial and minor axial conformers, enabling the precise determination of the equilibrium constant and the free energy difference (ΔG°) between them.

Representative Energetic Data for Substituted Cyclohexanes

SubstituentA-Value (kcal/mol)% Equatorial Conformer (at 25 °C)
Methyl1.7~95
Ethyl1.75~96
Isopropyl2.15~98
tert-Butyl~5.0>99.9
n-Pentyl (estimated)~1.8~96

This is an estimated value based on similar n-alkyl groups.

Expected Spectroscopic Data for Conformational Analysis

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR At room temperature, time-averaged signals would be observed due to rapid ring flipping. At low temperatures, distinct signals for the axial and equatorial conformers would be visible. The chemical shift and coupling constants of the proton at C4 would be particularly informative.
¹³C NMR Similar to ¹H NMR, distinct signals for the carbons of the axial and equatorial conformers would be resolved at low temperatures. The chemical shifts of the ring carbons would differ between the two conformers.
¹⁹F NMR The fluorine signals would show coupling to nearby protons. The chemical shifts of the axial and equatorial fluorine atoms would be different, providing another probe for the conformational equilibrium.
Infrared (IR) Spectroscopy C-H and C-F stretching and bending vibrations would be present. Subtle differences in the vibrational frequencies between the axial and equatorial conformers might be observable in the fingerprint region, although these are often difficult to resolve for flexible molecules at room temperature.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of C-F Bond Activation and Reactivity

The activation of the carbon-fluorine bond in 1,1-difluoro-4-n-pentyl-cyclohexane is a critical step for its chemical transformations. The high electronegativity of fluorine creates a strong C-F bond, making its cleavage challenging. Research into related gem-difluoroalkanes indicates that C-F bond activation can be initiated through several pathways, including interactions with strong Lewis acids or via reductive processes. While specific mechanistic studies on this compound are not extensively documented, analogies can be drawn from similar structures. The reactivity is often enhanced by the presence of the n-pentyl group, which can influence the conformational preferences of the cyclohexane (B81311) ring and, consequently, the accessibility of the C-F bonds and adjacent protons to reagents.

Substitutive Reactions Involving the Difluoromethylene Group

The difluoromethylene group is a key functional moiety in this compound, and its substitution reactions are of significant interest.

Direct nucleophilic substitution at the difluorinated carbon is generally difficult due to the strength of the C-F bonds and the steric hindrance. However, under specific conditions, such as with highly reactive nucleophiles or through an elimination-addition mechanism, substitution can occur. In related systems, it has been observed that the reaction with strong nucleophiles can sometimes lead to the displacement of one fluorine atom, although harsh conditions are typically required. nih.gov The presence of two fluorine atoms can stabilize an adjacent carbocation, but the formation of such an intermediate for an SN1-type reaction is still energetically unfavorable.

Illustrative Nucleophilic Substitution Data

Nucleophile Reagent/Conditions Major Product(s)
Methoxide NaOMe / DMSO, 100 °C 1-Fluoro-1-methoxy-4-n-pentyl-cyclohexane
Thiophenoxide PhSNa / DMF, 80 °C 1-Fluoro-1-(phenylthio)-4-n-pentyl-cyclohexane

Note: The data in this table is representative of typical reactivity for gem-difluoroalkanes and is for illustrative purposes.

Electrophilic substitution directly on the difluoromethylene group is not a feasible pathway as the carbon atom is electron-deficient due to the attached fluorine atoms. However, electrophilic attack can occur on other parts of the molecule, such as the cyclohexane ring, if activating groups are present. For this compound, the primary site for electrophilic attack would be the C-H bonds of the ring, though this typically requires strong electrophiles and harsh conditions, often leading to a mixture of products. Research on the dehydrofluoro-dehydrogenation of 1,1-difluorocyclohexane (B1205268) suggests that electrophilic species can interact with intermediates formed during elimination reactions. researchgate.net

Free-radical substitution offers a viable pathway for the transformation of this compound. masterorganicchemistry.com These reactions are typically initiated by light or a radical initiator and proceed via a chain mechanism. examqa.com The reaction of alkanes with halogens in the presence of UV light is a classic example of free-radical substitution. masterorganicchemistry.com In the case of this compound, radical abstraction of a hydrogen atom from the cyclohexane ring can occur, followed by reaction with a halogen. The regioselectivity of this reaction would depend on the stability of the resulting radical.

Representative Free-Radical Halogenation Data

Halogen Initiator Major Product(s)
Cl₂ UV light Monochlorinated isomers of this compound

Note: The data in this table is representative of typical outcomes for free-radical halogenation of substituted cycloalkanes and is for illustrative purposes.

Elimination Reactions Leading to Fluorocycloalkenes

Elimination reactions are a prominent feature of the chemistry of this compound, providing a route to valuable fluorinated alkenes.

Dehydrofluorination, the removal of a hydrogen and a fluorine atom from adjacent carbons, is a key reaction of this compound. This process typically occurs under basic conditions, where a base abstracts a proton from a carbon adjacent to the difluoromethylene group, followed by the elimination of a fluoride (B91410) ion. This results in the formation of a 1-fluoro-4-n-pentyl-cyclohexene. Studies on the dehydrofluorination of 1,1-difluorocyclohexane have shown that this reaction can be catalyzed by various reagents, including metal oxides and supported palladium catalysts, to yield 1-fluorocyclohexene. researchgate.net The regioselectivity of the elimination (Zaitsev vs. Hofmann) will be influenced by the steric bulk of the base and the conformational effects of the n-pentyl group.

Illustrative Dehydrofluorination Data

Base Solvent Major Product
Potassium tert-butoxide THF 1-Fluoro-4-n-pentyl-cyclohexene
Sodium ethoxide Ethanol 1-Fluoro-4-n-pentyl-cyclohexene

Note: The data in this table is representative of typical outcomes for dehydrofluorination reactions of gem-difluoroalkanes and is for illustrative purposes.

Mechanisms of Fluoroalkene Formation

The formation of fluoroalkenes from 1,1-difluorocycloalkanes is a significant transformation, often proceeding through elimination reactions. One common pathway is dehydrofluorination, which involves the removal of a hydrogen atom and a fluorine atom from adjacent carbons to form a double bond.

Newer synthetic strategies have been developed for the synthesis of gem-difluoroalkenes. chemistryviews.org One such method involves a photoredox-promoted radical/polar crossover reaction, which offers a convergent route to 1,1-difluoroalkene motifs under mild conditions. chemistryviews.org In this process, photoredox generation of carbon-centered radicals allows for their addition to trifluoromethyl-substituted alkenes, ultimately yielding gem-difluoroalkenes. chemistryviews.org While not a direct transformation of this compound, this highlights modern approaches to creating the fluoroalkene moiety found in related structures. Another method involves the dehydrofluorination of corresponding 4-CF3-β-lactams to synthesize new gem-difluoroalkenes. nih.gov

The regioselectivity of these elimination reactions is a critical aspect, often governed by the stability of the resulting alkene (Zaitsev's rule vs. Hofmann's rule) and the steric hindrance of the base used. For this compound, elimination could theoretically lead to two different fluoroalkene isomers.

Table 1: General Conditions for Fluoroalkene Formation

Reaction Type Reagents/Conditions Product Type Ref
Dehydrofluorination Strong base (e.g., t-BuOK) Fluoroalkene nih.gov

Ring-Opening and Rearrangement Reactions

The cyclohexane ring is generally stable; however, the presence of the gem-difluoro group can influence its propensity to undergo ring-opening or rearrangement reactions under specific conditions. Such reactions often require significant energy input or the presence of highly reactive intermediates. wiley-vch.dechemistrysteps.com

For gem-difluorocyclopropanes, substitution with fluorine weakens the opposing C-C bond, making them susceptible to transformations initiated by homolytic cleavage. beilstein-journals.org While the ring strain in a six-membered ring like cyclohexane is significantly less than in a cyclopropane, the electronic effects of the gem-difluoro group can still play a role. Ring expansion and contraction are possibilities, especially if a carbocation is formed on the ring, which could then undergo a 1,2-hydride or alkyl shift to a more stable carbocation, potentially leading to a rearranged product. chemistrysteps.com

For instance, the reaction of bicyclo[1.1.0]butanes with difluorocarbene can lead to the formation of difluorobicyclo[1.1.1]pentanes, which in some cases are unstable and rearrange to methylene (B1212753) difluorocyclobutenes. nih.gov This rearrangement is proposed to occur via deprotonation of an acidic methine C-H proton adjacent to the difluoromethylene group, followed by ring opening. nih.gov While a different system, it illustrates the potential for rearrangements in strained fluorinated cyclic compounds.

Table 2: Factors Influencing Ring Stability and Rearrangements

Factor Influence Potential Outcome Ref
Ring Strain Higher strain facilitates ring-opening Formation of acyclic or rearranged cyclic products beilstein-journals.org
Carbocation Formation Can initiate 1,2-shifts Rearranged carbon skeleton chemistrysteps.com

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions represent a powerful tool for the functionalization of C-H and C-F bonds, allowing for the introduction of new substituents onto the cyclohexane ring of this compound. The activation of the strong C-F bond is challenging but offers a direct route to novel derivatives. nih.govbaranlab.org

Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of liquid-crystal compounds incorporating difluoro-substituted cyclohexane units. rsc.org These reactions often involve arylboronic acids to introduce aromatic moieties. rsc.org Iron-catalyzed multicomponent radical cross-coupling reactions have also been developed to access diverse (fluoro)alkyl-substituted bicyclo[1.1.1]pentanes from readily available starting materials. nih.govchemrxiv.org This suggests the potential for similar iron-catalyzed strategies to functionalize the this compound core.

The selective activation of one C-F bond in a gem-difluoro group is a significant challenge due to the strength of these bonds. nih.gov However, recent advances have shown that catalytic, enantioselective activation of a single C-F bond in an allylic difluoromethylene group is possible, leading to products with a monofluorinated tertiary stereocenter. nih.gov This type of desymmetrization, if applied to a prochiral gem-difluoro compound, could provide access to a wide range of chiral fluorinated molecules.

Table 3: Examples of Cross-Coupling Reactions for Functionalizing Fluorinated Cycloalkanes

Catalyst System Reactants Product Type Ref
Palladium catalyst Difluorocyclohexane intermediate, Arylboronic acid Aryl-substituted difluorocyclohexane rsc.org
Iron catalyst (Fluoro)alkyl halide, [1.1.1]propellane, Grignard reagent Functionalized bicyclo[1.1.1]pentane nih.govchemrxiv.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and energies of different conformers. For 1,1-Difluoro-4-n-pentyl-cyclohexane, DFT calculations are crucial for understanding its intrinsic molecular properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. The cyclohexane (B81311) ring is known to adopt a chair conformation as its most stable form to minimize angular and torsional strain. utexas.edu For this compound, the chair conformation is also the ground state. In this conformation, the substituents can be in either axial or equatorial positions. Due to steric hindrance, the bulky n-pentyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens. libretexts.org The two fluorine atoms are fixed on the same carbon, with one occupying an axial and the other an equatorial position.

Table 1: Predicted Conformational Stability of this compound

Conformern-Pentyl Group PositionFluorine Atom PositionsRelative Energy (kcal/mol)Stability
Chair (Equatorial)EquatorialOne Axial, One Equatorial0 (Reference)Most Stable
Chair (Axial)AxialOne Axial, One Equatorial> 5Less Stable
Twist-Boat--~5-6 higher than chairUnstable Intermediate

Note: The relative energy values are estimates based on typical A-values for alkyl groups and the principles of conformational analysis of substituted cyclohexanes. Actual values would require specific DFT calculations.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the harmonic or anharmonic vibrational modes, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching, C-F stretching, and skeletal vibrations of the cyclohexane ring. nih.gov For instance, the characteristic C-F stretching vibrations are expected to appear in a specific region of the IR spectrum, and their exact position can be predicted with good accuracy by DFT. This correlation between theoretical and experimental spectra serves as a powerful tool for structural confirmation. nih.gov

Conformational Energy Landscapes and Isomer Stability

The conformational energy landscape of this compound can be mapped out by performing DFT calculations on various possible conformations, including the chair, boat, and twist-boat forms. The results of these calculations consistently show that the chair conformation with the n-pentyl group in the equatorial position is the most stable isomer. utexas.edulibretexts.org The energy difference between the equatorial and axial conformers of a substituted cyclohexane is quantified by the "A-value". pearson.com For a pentyl group, this value is significant, indicating a strong preference for the equatorial position. The presence of the gem-difluoro group at the 1-position does not alter this fundamental preference. The boat conformation is a high-energy transition state, while the twist-boat is a slightly more stable, but still high-energy, intermediate. utexas.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics and can be used to investigate how the molecule behaves in different environments. nih.govmdpi.com

Conformational Kinetics and Dynamics

MD simulations can be used to study the kinetics of conformational changes, such as the ring flip of the cyclohexane moiety. nih.gov For this compound, the ring flip would involve the interconversion between the two chair conformations. However, due to the large energy barrier associated with moving the bulky n-pentyl group from an equatorial to an axial position, the rate of this ring flip is expected to be very slow under normal conditions. The simulation can track the trajectory of each atom over time, allowing for the observation of not only large-scale conformational changes but also the more subtle dynamics of the pentyl chain and the C-F bonds. nih.gov

Valence Bond Theory Applications to Chemical Reactivity

Valence Bond (VB) theory offers a qualitative and intuitive framework for understanding the electronic structure and bonding in this compound, which helps in explaining its reactivity. quora.comgeeksforgeeks.orgck12.orgpressbooks.pub The theory posits that covalent bonds are formed by the overlap of atomic orbitals from adjacent atoms. ck12.orgpressbooks.pub In this molecule, the carbon-carbon bonds within the cyclohexane ring are standard sigma (σ) bonds, formed from the overlap of sp³ hybrid orbitals.

The n-pentyl group at the C-4 position is an electron-donating group through hyperconjugation and inductive effects. This donation of electron density can influence the stability of reactive intermediates that may form during chemical reactions. The interplay between the electron-withdrawing difluoro group and the electron-donating pentyl group across the cyclohexane ring is a central aspect of its chemical character.

Valence Bond theory is particularly useful in visualizing potential resonance structures, especially for any intermediates formed during reactions. quora.com For instance, if a carbocation were to form at a position adjacent to the difluorinated carbon, the fluorine atoms could potentially stabilize the positive charge through back-bonding, a concept that can be represented through resonance structures in VB theory.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, reaction pathway analysis can predict the most likely outcomes of various chemical transformations.

One of the most studied reactions for substituted cyclohexanes is the elimination reaction (E2). libretexts.org The stereochemistry of the cyclohexane ring plays a crucial role in these reactions, which require an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. libretexts.orgyoutube.com In the case of this compound, if a suitable leaving group were present on an adjacent carbon, the conformational equilibrium of the ring would dictate the feasibility and rate of an E2 reaction. The chair conformation is the most stable for cyclohexane rings, and substituents can occupy either axial or equatorial positions. pressbooks.pubmasterorganicchemistry.com The bulky n-pentyl group will strongly prefer an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pub This preference can, in turn, influence the orientation of other groups and their availability for reaction.

Computational studies on similar fluorinated cycloalkanes have shown that the presence of fluorine atoms can significantly impact the energetics of reaction pathways. researchgate.netnih.gov For instance, the electron-withdrawing nature of the CF₂ group can affect the acidity of adjacent protons, which is a critical factor in base-mediated elimination reactions.

Transition state analysis for potential reactions of this compound would involve using quantum chemical calculations to locate the saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry and energy of these transition states determine the kinetics of the reaction. For example, in a hypothetical nucleophilic substitution reaction, computational models could predict whether the reaction proceeds via a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism by comparing the energies of the respective transition states and intermediates. The stability of any carbocation intermediates, influenced by both the fluorine and pentyl groups, would be a key determinant. wikipedia.org

Advanced Applications Research Non Medical Focus

Integration in Liquid Crystalline Mixtures

The introduction of fluorine atoms into organic molecules, particularly in liquid crystals, is a critical strategy for fine-tuning the physical properties of the resulting materials. The 1,1-difluoro-cyclohexane motif is particularly significant for its ability to impart a strong molecular dipole moment, which is essential for the functioning of liquid crystal displays (LCDs).

In nematic liquid crystals, the constituent molecules possess long-range orientational order but no positional order. researchgate.net The introduction of a difluoromethylene group (CF2) into a cyclohexane (B81311) ring, as seen in 1,1-Difluoro-4-n-pentyl-cyclohexane, creates a significant dipole moment perpendicular to the main axis of the ring. This is a crucial feature for the design of liquid crystals with specific dielectric anisotropy (Δε). researchgate.netnih.gov

For modern display technologies like the vertical alignment (VA) mode, liquid crystals with negative dielectric anisotropy are required. nih.gov Derivatives of this compound contribute to achieving this negative Δε because the strong dipole of the CF2 group is oriented perpendicular to the long molecular axis. nih.govbeilstein-journals.org This alignment allows the liquid crystal molecules to orient themselves perpendicularly to an applied electric field, a fundamental principle of VA-LCD operation. Conversely, strategic placement of the difluoro-group can also be used to enhance positive dielectric anisotropy, which is necessary for other display modes like twisted nematic (TN). nih.govbeilstein-journals.org

The incorporation of such fluorinated cyclohexane derivatives offers advantages over other polar groups due to the high stability of the carbon-fluorine bond and the low polarizability of the C-F bond, which can lead to lower viscosity materials. nih.gov

Single liquid crystalline compounds rarely meet all the stringent requirements for display applications, such as a broad operating temperature range, low viscosity, and specific electro-optical properties. google.com Therefore, commercial liquid crystals are formulated as complex mixtures of 2 to 20 components. researchgate.netgoogle.com

Table 1: Influence of Fluorination on Liquid Crystal Properties

Property Influence of 1,1-Difluoro-cyclohexane Moiety Rationale
Dielectric Anisotropy (Δε) Can induce strong negative or positive values. The CF2 group creates a significant dipole moment. Its orientation relative to the molecular axis determines the sign and magnitude of Δε. nih.govbeilstein-journals.org
Threshold Voltage Allows for fine-tuning. Directly related to the dielectric anisotropy of the liquid crystal mixture.
Viscosity Generally leads to lower viscosity compared to other polar groups (e.g., nitriles). The low polarizability of the C-F bond reduces intermolecular interactions. nih.gov
Chemical Stability High. The carbon-fluorine bond is exceptionally strong and stable, preventing degradation over time. beilstein-journals.org

A critical requirement for liquid crystal materials is the ability to maintain the desired liquid crystalline phase (mesophase) over a wide range of operating and storage temperatures. researchgate.net The introduction of this compound derivatives into a liquid crystal mixture can influence its phase behavior.

The shape and rigidity of the cyclohexane ring contribute to the stability of the mesophase. While adding non-mesogenic components can sometimes disrupt the liquid crystalline order and lower the clearing point (the temperature at which the material becomes an isotropic liquid), fluorinated cyclohexane derivatives are designed to integrate seamlessly into the host mixture. Studies on similar fluorinated compounds have demonstrated that it is possible to formulate mixtures that maintain a wide nematic phase temperature range, often exceeding 100°C. mdpi.com This ensures that the display can function reliably in various environments, from cold climates to warm conditions. The stability of the mesophase is crucial for preventing the material from crystallizing at low temperatures or losing its liquid crystalline properties at high temperatures. researchgate.netmdpi.com

Use as Chemical Building Blocks for Complex Molecular Architectures

Beyond its direct application in liquid crystals, the this compound structure serves as a valuable intermediate and precursor in organic synthesis for creating more complex, high-value molecules.

The gem-difluoro group in this compound can be a reactive handle for further chemical transformations. Geminal dihalocycloalkanes are known to undergo elimination reactions to form haloalkenes. beilstein-journals.org Through dehydrofluorination, this compound can potentially serve as a precursor to 1-fluoro-4-n-pentyl-cyclohexene. Such fluorinated alkenes are themselves valuable intermediates in synthesis, participating in various addition and polymerization reactions.

Furthermore, the cyclohexane ring can be functionalized through various synthetic routes. The synthesis of other functionalized cyclohexanes often starts from simpler, substituted precursors. researchgate.net The presence of the fluorine atoms can direct or influence subsequent reactions on the ring, allowing for the stereoselective synthesis of other complex cyclohexane derivatives.

The combination of a lipophilic pentyl-cyclohexane group and a polar difluoromethylene group gives the molecule unique properties that make it an attractive starting material for various specialty chemicals. Fluorinated organic compounds are of significant interest in materials science and agrochemicals due to their unique properties. beilstein-journals.org

The synthesis of complex molecular architectures often involves the coupling of several key fragments or building blocks. researchgate.net this compound can serve as one of these foundational building blocks. For instance, synthetic methods used to create fluorinated liquid crystals, such as difluorocarbene additions to olefins, highlight the modular approach where fluorinated cyclic motifs are introduced into larger scaffolds. beilstein-journals.orgbeilstein-journals.org This modularity allows chemists to design and construct new molecules with tailored properties by combining the difluorocyclohexane core with other functional groups and aromatic systems.

Potential in Organic Electronic Materials

While direct research on this compound in the broad field of organic electronic materials is limited, the unique properties of the 1,1-difluorocyclohexane (B1205268) moiety suggest potential applications, particularly drawing parallels from its use in liquid crystal (LC) technology. Liquid crystal displays are a prominent application of fluoroorganic chemistry. researchgate.net

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties. In the context of liquid crystals, which are a key component of many electronic displays, fluorinated compounds are used to optimize properties such as dielectric anisotropy, viscosity, and thermal stability. Derivatives of 4,4-difluorocyclohexane, a structural isomer of the 1,1-difluoro variant, have been specifically developed for use in nematic liquid crystal mixtures for electro-optical switching and display devices. nih.gov These mixtures typically consist of multiple components where the fluorinated cyclohexane derivatives can range from 0.1 to 70 mol%. nih.gov

The synthesis of various trans-1,4-disubstituted cyclohexane materials incorporating a difluoromethylene unit has been a subject of study to evaluate the effect of fluoro-substitution in alicyclic systems. bldpharm.com An improved fluorination method using hydrogen fluoride-pyridine has been developed to produce these materials in high yields. bldpharm.com

The core structure's stability, influenced by the strong carbon-fluorine bonds, combined with the conformational effects of the n-pentyl group, could be leveraged in other organic electronic materials beyond liquid crystals. For instance, the dielectric properties imparted by the fluorine atoms are crucial for applications in capacitors and insulators within organic electronic circuits. The solubility in organic solvents, a characteristic of non-polar compounds, is also a beneficial property for solution-based processing of organic electronic devices. numberanalytics.com

Further research could explore the integration of the this compound motif into organic semiconductors or host materials for phosphorescent organic light-emitting diodes (OLEDs), where fine-tuning of electronic properties and morphological stability are critical.

Role in Environmental Fate Studies (Mechanistic Degradation)

The environmental fate of organofluorine compounds is an area of increasing scrutiny due to the high stability of the carbon-fluorine bond. numberanalytics.com While specific mechanistic degradation studies on this compound are not widely available, the behavior of other fluorinated compounds provides a basis for understanding its potential environmental impact.

Organofluorine compounds are known for their persistence in the environment. numberanalytics.com This persistence can lead to their accumulation in soil and water. numberanalytics.comwikipedia.org The degradation of these compounds can occur through several mechanisms, including hydrolysis, photolysis, and microbial degradation. numberanalytics.com

Mechanistic Degradation Pathways:

Biodegradation: The biodegradation of heavily fluorinated compounds is often slow. nih.gov However, studies on other fluorinated substances have shown that microbial degradation can occur, sometimes involving complex metabolic pathways. nih.gov For instance, the biodegradation of some fluorinated surfactants is possible if there is a hydrogen atom present on the carbon alpha to the functional group. nih.gov In the case of this compound, the presence of multiple C-H bonds on the cyclohexane ring and the n-pentyl chain could potentially serve as sites for initial microbial attack, although the gem-difluoro group itself is expected to be highly recalcitrant.

Dehydrofluorination: In some fluoropolymers, thermal degradation can proceed via dehydrofluorination, where adjacent hydrogen and fluorine atoms are eliminated to form hydrogen fluoride (B91410) (HF) and a double bond in the carbon backbone. researchgate.net While this is typically observed at high temperatures, it points to a potential chemical degradation pathway.

Persistence and Bioaccumulation: A significant concern with organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), is their potential for bioaccumulation. nih.govwikipedia.org The hydrophobic n-pentyl chain of this compound could contribute to its partitioning into organic matter in the environment and potentially into the fatty tissues of organisms.

The study of the environmental fate of compounds like this compound is crucial. Understanding their degradation pathways and persistence is necessary to develop environmentally benign materials and to assess the long-term impact of their use. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The advancement of applications for 1,1-Difluoro-4-n-pentyl-cyclohexane is intrinsically linked to the development of more efficient and versatile synthetic methodologies. Future research should prioritize the exploration of novel catalytic fluorination techniques to introduce the gem-difluoro motif onto the cyclohexane (B81311) ring. numberanalytics.comnumberanalytics.com Current methods, while effective, may present challenges in terms of scalability, cost, and environmental impact.

Key areas for future synthetic research include:

Catalytic Deoxyfluorination: Investigating new catalyst systems for the direct conversion of a corresponding ketone precursor to the 1,1-difluoro functionality. This could involve the use of more benign and readily available fluorinating agents.

Flow Chemistry Approaches: The implementation of continuous flow processes for fluorination reactions can offer significant advantages in terms of safety, control, and scalability. cam.ac.uk Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for commercial applications.

Late-Stage Fluorination: Exploring methods for the introduction of the difluoromethyl group at a later stage in the synthesis could provide greater flexibility and access to a wider range of derivatives.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic Deoxyfluorination Milder reaction conditions, potentially higher yields.Catalyst cost and stability, substrate scope.
Flow Chemistry Enhanced safety, precise reaction control, scalability. cam.ac.ukInitial setup costs, potential for clogging with solids.
Late-Stage Fluorination Increased molecular diversity from a common intermediate.Regioselectivity and functional group tolerance.

Exploration of Stereoisomeric Effects on Material Performance

The cyclohexane ring in this compound can exist in different conformations, and the orientation of the n-pentyl group (axial vs. equatorial) can significantly influence the molecule's physical properties. Furthermore, the synthesis of derivatives with additional chiral centers would introduce further stereoisomers. A detailed investigation into the effects of stereoisomerism on material performance is a critical and underexplored area. nih.govresearchgate.net

Future research should focus on:

Conformational Analysis: Employing advanced computational and experimental techniques, such as low-temperature NMR spectroscopy, to elucidate the conformational preferences of this compound and its derivatives. researchgate.netacs.orgnih.gov

Stereoselective Synthesis: Developing synthetic routes that allow for the selective preparation of specific stereoisomers. organicreactions.org This would enable a systematic study of how stereochemistry impacts properties like dielectric anisotropy and clearing point in liquid crystal mixtures. nih.govmdpi.com

Chiral Dopants: Investigating the use of chiral derivatives of this compound as dopants to induce or enhance chiral nematic phases in liquid crystal mixtures.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, the implementation of advanced in-situ spectroscopic techniques is paramount. Real-time monitoring of the reactions used to synthesize this compound can lead to improved yields, reduced reaction times, and enhanced safety. youtube.com

Promising techniques for future investigation include:

In-situ FTIR Spectroscopy: This technique can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions. youtube.com

¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is a powerful tool for monitoring the progress of fluorination reactions and for characterizing the final product. nih.goviaea.org The development of in-line ¹⁹F NMR probes for flow reactors would be particularly advantageous. rsc.org

Raman Spectroscopy: This can be a complementary technique to FTIR, especially for reactions in aqueous media or for monitoring changes in the carbon backbone.

Spectroscopic ProbeInformation GainedApplication in Synthesis
In-situ FTIR Functional group transformation, reactant and product concentrations. youtube.comOptimization of reaction endpoints and catalyst loading.
¹⁹F NMR C-F bond formation, identification of fluorinated intermediates. nih.goviaea.orgMonitoring fluorination efficiency and regioselectivity.
Raman Spectroscopy Carbon backbone vibrations, complementary to FTIR.Analysis of reaction kinetics and mechanisms.

Predictive Modeling for Structure-Property Relationships in Fluorinated Cyclohexanes

The development of robust predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can significantly accelerate the discovery of new fluorinated cyclohexane derivatives with desired properties. rsc.orgfrontiersin.orgnih.gov By establishing a mathematical relationship between the molecular structure and a specific property, these models can guide the design of new molecules and reduce the need for extensive experimental synthesis and characterization.

Future research in this area should aim to:

Develop a Comprehensive Database: Compile a large and diverse dataset of fluorinated cyclohexanes and their experimentally determined properties (e.g., dielectric anisotropy, clearing point, viscosity).

Generate and Select Relevant Molecular Descriptors: Utilize computational chemistry to calculate a wide range of molecular descriptors and employ statistical methods to select those that are most predictive of the properties of interest.

Build and Validate Predictive Models: Employ various machine learning algorithms to build robust QSAR/QSPR models and rigorously validate their predictive power using external test sets. youtube.comresearchgate.net

Expanded Applications in Emerging Technologies

While the primary application of this compound and related compounds is in liquid crystal displays, their unique properties make them promising candidates for a range of other emerging technologies. google.commdpi.com

Future research should explore applications in:

Advanced Display Technologies: Investigating the use of these compounds in next-generation display technologies such as flexible displays, fast-switching displays, and 8K resolution displays. mdpi.com

Photonics and Electro-optics: Exploring their potential in devices such as optical switches, modulators, and tunable lenses, where their anisotropic properties can be exploited.

Smart Materials: Investigating their incorporation into stimuli-responsive materials, where changes in temperature, light, or electric fields can alter the material's properties.

Fluorinated Polymers: Exploring the use of this compound as a monomer or additive in the synthesis of novel fluorinated polymers with tailored thermal and dielectric properties. acs.org

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental structure-property relationships of this compound and pave the way for its application in a new generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,1-Difluoro-4-n-pentyl-cyclohexane, and how can side reactions be minimized?

  • Methodological Answer : Synthesis typically involves fluorination of a cyclohexane precursor. For example, describes a two-step process:

Halogenation : Reacting 4-n-pentylcyclohexanone with a fluorinating agent (e.g., DAST or Deoxo-Fluor) in anhydrous dichloromethane at -78°C to introduce fluorine atoms.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Key parameters include strict moisture control and low temperatures to prevent defluorination or rearrangement. Yield optimization (70-85%) requires monitoring reaction progress via TLC and GC-MS .

Q. How can NMR spectroscopy resolve conformational dynamics of this compound?

  • Methodological Answer : ¹⁹F NMR and ¹H-¹⁹F coupling constants (³JHF) differentiate axial vs. equatorial fluorine orientations. shows that chair conformations exhibit distinct ¹⁹F chemical shifts (δ = -120 to -140 ppm for axial fluorines vs. -150 to -170 ppm for equatorial). For example, a coupling constant of ³JHF ≈ 12-15 Hz indicates axial-equatorial fluorine interactions, confirming chair stability . Variable-temperature NMR (VT-NMR) at -40°C to 80°C can assess conformational flipping barriers.

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions in liquid crystal matrices?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates dipole moments and polarizability (). Molecular dynamics (MD) simulations (NAMD or GROMACS) model alignment in nematic phases. Key metrics include:

  • Order parameter (S) > 0.6 for stable mesophase behavior.
  • Clearing point (Tc) : Predicted via Gibbs free energy profiles of phase transitions. suggests bulky substituents (e.g., 4-n-pentyl) enhance thermal stability (Tc ≈ 120-150°C) .

Q. How do thermodynamic properties (e.g., enthalpy of combustion) inform stability studies?

  • Methodological Answer : Bomb calorimetry (ASTM E144) measures Δcliquid. For analogous difluoro-cyclohexanes, reports ΔcH° ≈ -4320 kJ/mol with ±1% uncertainty. Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (Td), with 1,1-difluoro derivatives showing Td > 200°C due to C-F bond strength .

Q. What experimental and theoretical approaches resolve contradictions in conformational data?

  • Methodological Answer : Discrepancies between NMR and X-ray data require:

  • X-ray crystallography : Resolve solid-state conformations (e.g., chair vs. twist-boat).
  • DFT-NMR comparison : Compute chemical shifts (GIAO method) and compare to experimental values. highlights deviations >1 ppm indicate solvent effects or dynamic averaging .
  • Dynamic NMR (DNMR) : Measure coalescence temperatures to calculate activation energy (ΔG‡) for chair flipping.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.